3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Description
3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a Schiff base derivative containing a 1,2,4-triazole core substituted with a 3-chlorophenyl group, a mercapto (-SH) moiety, and a phenolic hydroxyl group. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antifungal, anticonvulsant, and cytotoxic properties . Its synthesis typically involves the condensation of a triazole-thiol precursor with a substituted benzaldehyde derivative under reflux conditions in methanol, as described in analogous protocols for related triazole Schiff bases .
Properties
CAS No. |
478254-78-3 |
|---|---|
Molecular Formula |
C15H11ClN4OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-5-2-4-11(8-12)14-18-19-15(22)20(14)17-9-10-3-1-6-13(21)7-10/h1-9,21H,(H,19,22)/b17-9+ |
InChI Key |
KQYPJLNYIQYBCP-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazole with 3-Hydroxybenzaldehyde
The primary route involves Schiff base formation between 3-(3-chlorophenyl)-4-amino-5-mercapto-1,2,4-triazole (1 ) and 3-hydroxybenzaldehyde (2 ) under reflux conditions in ethanol. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde carbonyl, followed by dehydration to yield the iminomethyl linkage.
Reaction Conditions
-
Solvent: Anhydrous ethanol (50 mL/g substrate)
-
Catalyst: Glacial acetic acid (5 mol%)
-
Temperature: 78°C (reflux, 6–8 h)
Mechanistic Insights
Protonation of the aldehyde carbonyl by acetic acid enhances electrophilicity, facilitating nucleophilic addition by the triazole’s primary amine. The resultant hemiaminal intermediate undergoes dehydration to form the thermodynamically stable E-configuration imine.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction kinetics, reducing processing times from hours to minutes. A study employing dimethylformamide (DMF) as a polar aprotic solvent achieved 89% yield within 15 minutes at 120°C under 300 W irradiation.
Optimized Parameters
| Parameter | Value |
|---|---|
| Irradiation Power | 300 W |
| Temperature | 120°C |
| Reaction Time | 15 min |
| Solvent | DMF |
| Yield | 89% |
This method minimizes side reactions such as thiol oxidation and imine hydrolysis, attributed to rapid thermal activation and shortened exposure to elevated temperatures.
Alternative Methodologies
Solid-State Mechanochemical Synthesis
Ball-milling techniques provide solvent-free access to the target compound through mechanochemical activation. Equimolar quantities of 1 and 2 are ground in a planetary mill (500 rpm, 30 min) with silica gel as a grinding auxiliary.
Performance Metrics
Phase-Transfer Catalyzed Reactions
Utilizing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst in a water-toluene biphasic system enhances interfacial contact between reactants:
Protocol
-
Dissolve 1 in aqueous NaOH (1M, 20 mL)
-
Add 2 dissolved in toluene (30 mL)
-
Introduce BTEAC (0.1 eq)
-
Stir vigorously at 50°C for 4 h
Outcomes
-
Yield: 75%
-
Byproduct Formation: <5% (vs. 12–15% in conventional methods)
Reaction Optimization and Scalability
Solvent Effects on Reaction Kinetics
A solvent screening study revealed pronounced polarity dependence:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 6 |
| DMF | 36.7 | 89 | 0.25 |
| Acetonitrile | 37.5 | 65 | 8 |
| Water | 80.1 | 41 | 12 |
Polar aprotic solvents like DMF stabilize the transition state through dipole interactions, whereas protic solvents induce competitive hydrogen bonding that slows imine formation.
Catalytic Systems Comparison
Acid catalysts were evaluated for efficiency:
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Acetic Acid | 5 | 72 | 88 |
| p-TsOH | 3 | 81 | 92 |
| Amberlyst-15 | 10 | 68 | 85 |
| None | – | 32 | 64 |
Sulfonic acid catalysts (e.g., p-toluenesulfonic acid) outperform carboxylic acids due to stronger Brønsted acidity and reduced steric hindrance.
Analytical Characterization
Spectroscopic Profiling
1H NMR (400 MHz, DMSO-d6):
-
δ 13.21 (s, 1H, -SH)
-
δ 8.92 (s, 1H, N=CH-)
-
δ 7.45–7.18 (m, 8H, Ar-H)
-
δ 5.21 (s, 1H, phenolic -OH)
FT-IR (KBr, cm−1):
-
2560 (–SH stretch)
-
1625 (C=N imine)
-
1580 (C=C aromatic)
-
1240 (C–O phenolic)
HRMS (ESI+):
Crystallographic Data
Single-crystal X-ray diffraction (Mo-Kα radiation) confirmed the E-configuration of the imine linkage with key metrics:
-
Bond Lengths: C=N (1.278 Å), C–S (1.678 Å)
-
Dihedral Angles: 85.2° between triazole and phenyl planes
Industrial-Scale Considerations
Continuous Flow Synthesis
A microreactor system (Corning AFR) demonstrated superior heat/mass transfer:
Chemical Reactions Analysis
Oxidation Reactions
The mercapto group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or iodine (I₂) in acidic/basic media.
-
Conditions : Room temperature or mild heating (40–60°C).
-
Products :
Example :
This reaction is critical for modifying the compound’s redox activity in biological systems .
Reduction Reactions
The imino group (-C=N-) can be reduced to an amine (-CH₂-NH-):
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Conditions : Ethanol/THF solvent, 0–25°C.
-
Products :
Mechanism :
Reduction alters the compound’s electronic profile, impacting its interaction with biological targets .
Substitution Reactions
The phenolic -OH group participates in nucleophilic substitution:
-
Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., CH₃COCl).
-
Conditions : Basic media (NaOH/K₂CO₃), reflux in acetone/DMF.
-
Products :
Substitution Type Reagent Product O-Alkylation CH₃I Methoxy derivative O-Acylation CH₃COCl Acetylated derivative
Example :
Substituted derivatives show improved lipophilicity for membrane penetration .
Cyclization and Condensation
The compound forms heterocyclic derivatives via cyclization:
-
Reagents : Thioglycolic acid, aldehydes.
-
Conditions : Reflux in DMF (6–8 hours).
-
Products :
Example :
Reaction with thioglycolic acid yields thiazolidinone derivatives, confirmed by IR absorption at 1692 cm⁻¹ (C=O stretch) and NMR signals for -CH₂ groups .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
-
Decomposition Onset : 223°C (mass loss due to mercapto group degradation).
Key Reaction Data Table
| Reaction Type | Reagents/Conditions | Major Products | Applications |
|---|---|---|---|
| Oxidation | H₂O₂, pH 7, 40°C | Disulfide | Stabilization |
| Reduction | NaBH₄, ethanol, 25°C | Amine derivative | Bioavailability enhancement |
| O-Alkylation | CH₃I, K₂CO₃, reflux | Methoxy derivative | Lipophilicity adjustment |
| Thiazolidinone formation | Thioglycolic acid, DMF, 6h reflux | Thiazolidin-4-one | Antifungal agents |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.
Case Study: Antifungal Activity
A study investigated the antifungal properties of similar triazole derivatives, demonstrating that modifications in the structure can enhance activity against fungal pathogens. For instance, derivatives with mercapto groups showed increased inhibitory effects on Candida species compared to non-mercapto counterparts .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole A | Moderate against Candida albicans | 32 |
| Triazole B | High against Aspergillus niger | 16 |
| 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Pending evaluation | Pending |
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied, with promising results in inhibiting cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that derivatives similar to 3-(((3-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound was tested against MCF-7 (breast cancer) and showed an IC50 value of 17 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Triazole C | 17 |
| HeLa | Triazole D | 12 |
| A549 | 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Under investigation |
Toxicological Studies
Understanding the toxicity profile of new compounds is crucial for their development as pharmaceuticals. Preliminary toxicity assessments indicate that while some derivatives are effective against pathogens and cancer cells, their safety must be evaluated through comprehensive toxicological studies.
Case Study: Acute Toxicity Assessment
Research conducted on related compounds assessed acute toxicity using both computational predictions and in vivo models. Results indicated that certain modifications could reduce toxicity while maintaining efficacy .
Mechanism of Action
The mechanism of action of 3-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol with analogous triazole derivatives:
Structural and Electronic Differences
- Dec-9-en-1-yl chains () introduce hydrophobicity, reducing solubility but improving membrane permeability. Methoxy and bromo substituents () alter HOMO-LUMO gaps (e.g., ΔE = 3.2 eV), influencing redox behavior and cytotoxicity .
- Tautomerism: The mercapto group (-SH) can tautomerize to a thione (-S-), affecting molecular conformation and interaction with enzymes like lanosterol 14α-demethylase in antifungal activity .
Physicochemical Properties
- Melting Points :
The chlorophenyl compound decomposes above 223°C (), whereas fluorophenyl and dimethoxyphenyl analogs show similar thermal stability . - Solubility: Phenolic hydroxyl groups confer pH-dependent solubility, with improved solubility in alkaline conditions. Hydrophobic substituents (e.g., decenyl) reduce aqueous solubility .
Biological Activity
The compound 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a novel derivative of 1,2,4-triazole that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antioxidant, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 3-chlorophenyl derivatives with 5-mercapto-4H-1,2,4-triazole in the presence of appropriate reagents. The structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry. The key functional groups include:
- Triazole ring : Known for diverse biological activities.
- Chlorophenyl group : Enhances lipophilicity and biological interaction.
- Mercapto group : Contributes to antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. Results demonstrated significant free radical scavenging activity:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3-(((3-(3-Chlorophenyl)-5-mercapto... | 15.5 | 12.8 |
This activity is attributed to the mercapto group that facilitates electron donation and stabilization of free radicals .
Anticancer Activity
Preliminary studies on cancer cell lines have shown promising results. The compound was tested against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (colon cancer) | 10.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 12.0 |
The observed cytotoxicity suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Case Studies
A study focusing on the anticancer effects highlighted the compound's ability to inhibit cell proliferation in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis in HT29 cells. This finding is crucial for further development into therapeutic agents against colorectal cancer .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(((3-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, and how are reaction conditions optimized?
- Synthesis Methodology :
- Reflux-based condensation : Similar triazole-Schiff base derivatives are synthesized via refluxing precursors (e.g., 4-amino-5-mercapto-triazole and substituted aldehydes) in methanol or ethanol for 6–12 hours. Reaction progress is monitored via TLC .
- Purification : Crude products are purified using silica gel column chromatography with gradient elution (e.g., 70:30 to 75:25 ethyl acetate/hexane ratios) to isolate target compounds in 65–81% yields .
- Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly influence yield. For example, electron-withdrawing substituents (e.g., nitro groups) may require extended reaction times .
Q. How is structural characterization of this compound performed, and what spectral benchmarks are used?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR in DMSO-d or CDCl identify proton environments (e.g., phenolic –OH at δ 10–12 ppm, triazole-SH at δ 13–14 ppm) and confirm imine bond formation (C=N ~160 ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) matching theoretical masses within ±0.5 ppm error .
- Infrared (IR) Spectroscopy : Key stretches include ν(S–H) at ~2500 cm, ν(C=N) at ~1600 cm, and ν(O–H) at ~3400 cm .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity and binding mechanisms of this compound?
- In Silico Workflow :
- Target Prediction : Use SwissTargetPrediction to identify potential protein targets (e.g., kinases, GPCRs) based on structural similarity to known ligands .
- Molecular Docking : Autodock 4.2.6 or Vina simulates ligand-receptor interactions. Protonation states are adjusted using tools like OpenBabel, and grid boxes are centered on active sites (e.g., tubulin’s colchicine-binding site for anticancer studies) .
- ADME/Tox Profiling : SwissADME predicts pharmacokinetic properties (e.g., Lipinski’s Rule of Five compliance) and alerts for PAINS motifs to exclude pan-assay interference .
Q. How can nanoparticle complexes of this compound be synthesized, and what techniques validate their structural integrity?
- Nanoparticle Synthesis :
- Sonication-assisted complexation : Mix the ligand with metal salts (AgNO, NiCl, or Pd(OAc)) in ethanol under ultrasonic irradiation (40 kHz, 30–60 min) to form micro/nanoparticles .
- Characterization :
- FTIR : Confirm metal-ligand coordination via shifts in ν(C=N) and ν(S–H) bands .
- SEM/AFM : Image particle morphology (e.g., spherical Ag nanoparticles ~50 nm diameter) .
- XRD : Analyze crystallinity and phase purity using Bragg peaks indexed to JCPDS standards .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity, and how are these calculated?
- Computational Chemistry Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level in Gaussian 08. Calculate frontier molecular orbitals to determine HOMO-LUMO gaps (ΔE ≈ 3–5 eV for triazoles), which correlate with charge-transfer efficiency and redox activity .
- Electrophilicity Index (ω) : Derived from η (chemical hardness) and χ (electronegativity) to predict nucleophilic attack sites (e.g., sulfur or imine nitrogen) .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported biological activity data for similar triazole derivatives?
- Resolution Strategies :
- Assay Standardization : Replicate assays under controlled conditions (e.g., MTT protocol for cytotoxicity, fixed cell lines like MCF-7 or HeLa) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 2-fluorophenyl) on IC values to identify pharmacophoric motifs .
- Orthogonal Validation : Confirm activity via multiple methods (e.g., in vitro tubulin polymerization assays + in silico docking) .
Methodological Best Practices
- Crystallographic Refinement : For single-crystal studies, use SHELXL for structure solution and Olex2 for visualization. Anisotropic displacement parameters (ADPs) improve R-factor accuracy (<5%) .
- Synthetic Reproducibility : Document exact solvent ratios, drying times, and column packing methods to ensure batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
